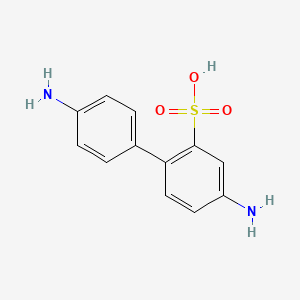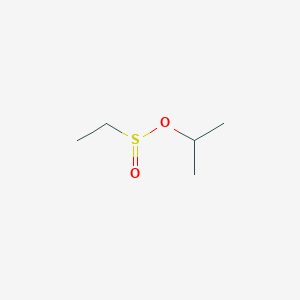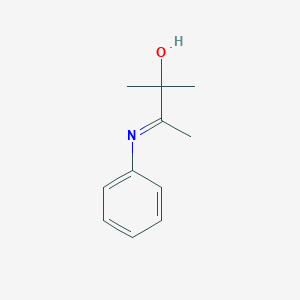
(3e)-2-Methyl-3-(phenylimino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This particular compound features a phenyl group attached to the imine nitrogen and a hydroxyl group on the butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(3e)-2-Methyl-3-(phenylimino)butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(3e)-2-Methyl-3-(phenylimino)butan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is unique due to the presence of both a hydroxyl group and an imine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
49633-50-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-methyl-3-phenyliminobutan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
Clave InChI |
NVQJITVPOMHQSF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




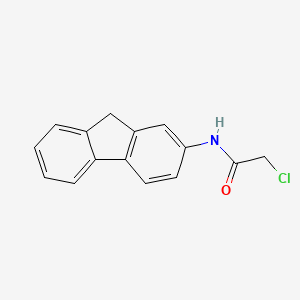
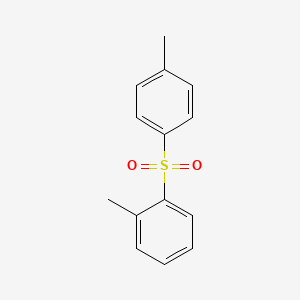
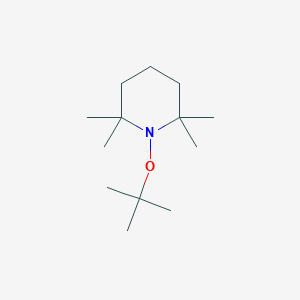

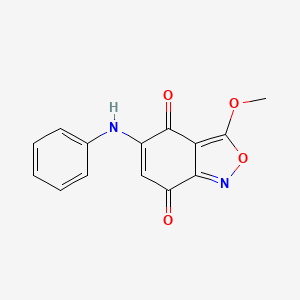
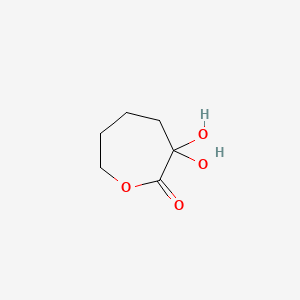
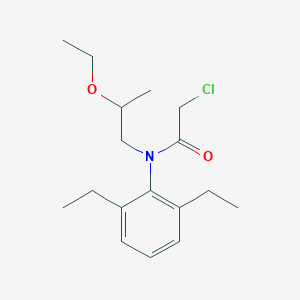
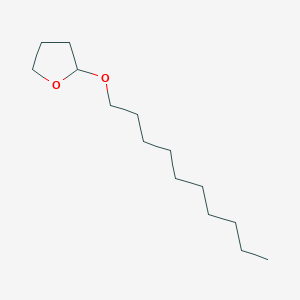
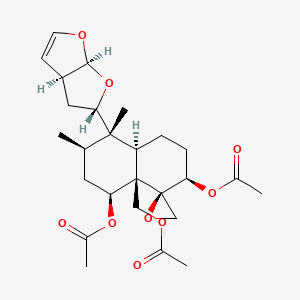
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
